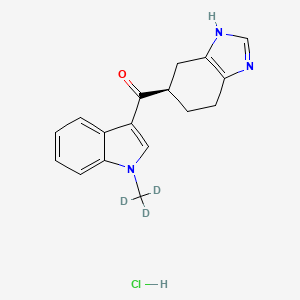
AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2 is a synthetic peptide Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high purity and yield. The process is optimized for large-scale production by adjusting parameters such as reaction time, temperature, and reagent concentrations.
化学反応の分析
Types of Reactions
AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2: can undergo various chemical reactions, including:
Oxidation: This peptide can be oxidized, particularly at the tyrosine residues, which can form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Specific amino acids within the peptide can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: DTT or β-mercaptoethanol in aqueous buffers.
Substitution: Site-directed mutagenesis during synthesis using modified amino acids.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds, yielding reduced peptide forms.
Substitution: Peptide analogs with altered amino acid sequences.
科学的研究の応用
AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2: has several applications in scientific research:
Immunology: It can be used to study antigen presentation and T-cell receptor interactions, particularly in the context of major histocompatibility complex (MHC) class II molecules.
Biochemistry: The peptide serves as a model for studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications include vaccine development and immunotherapy.
Industry: Used in the development of diagnostic assays and as a standard in peptide synthesis quality control.
作用機序
The mechanism by which AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2 exerts its effects involves binding to specific receptors or proteins. For instance, in immunological studies, it may bind to MHC class II molecules, facilitating the presentation of antigens to T-cells. This interaction triggers a cascade of immune responses, including T-cell activation and cytokine release.
類似化合物との比較
AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2: can be compared to other synthetic peptides with similar sequences or functions:
MHC Class II Peptides: Similar peptides used in immunological research include those derived from other antigenic sequences.
Therapeutic Peptides: Peptides like taspoglutide, which is a glucagon-like peptide-1 agonist, share similarities in their synthetic routes and applications in medicine.
Diagnostic Peptides: Peptides used in diagnostic assays often have sequences tailored for high specificity and affinity to target molecules.
The uniqueness of This compound lies in its specific sequence, which confers particular binding properties and biological activities, making it valuable for targeted research applications.
特性
IUPAC Name |
(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C100H150N26O35/c1-46(2)39-66(92(154)116-65(31-36-78(140)141)87(149)115-62(28-33-74(103)134)91(153)126-81(51(8)128)99(161)117-60(14-12-38-108-100(106)107)85(147)110-49(6)84(146)112-63(29-34-76(136)137)89(151)118-67(40-47(3)4)93(155)124-72(45-79(142)143)98(160)125-80(50(7)127)82(105)144)119-94(156)68(41-53-15-21-56(130)22-16-53)120-88(150)61(27-32-73(102)133)114-86(148)59(13-10-11-37-101)113-97(159)71(44-75(104)135)123-96(158)70(43-55-19-25-58(132)26-20-55)122-95(157)69(42-54-17-23-57(131)24-18-54)121-90(152)64(30-35-77(138)139)111-83(145)48(5)109-52(9)129/h15-26,46-51,59-72,80-81,127-128,130-132H,10-14,27-45,101H2,1-9H3,(H2,102,133)(H2,103,134)(H2,104,135)(H2,105,144)(H,109,129)(H,110,147)(H,111,145)(H,112,146)(H,113,159)(H,114,148)(H,115,149)(H,116,154)(H,117,161)(H,118,151)(H,119,156)(H,120,150)(H,121,152)(H,122,157)(H,123,158)(H,124,155)(H,125,160)(H,126,153)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H4,106,107,108)/t48-,49-,50+,51+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,80-,81-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQATCXHNZOMQZ-KTHLNFAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H150N26O35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-, (2-endo,3-exo)- (9CI)](/img/new.no-structure.jpg)









